2-(3-Methoxyphenyl)thiomorpholin-3-one
Description
2-(3-Methoxyphenyl)thiomorpholin-3-one is a sulfur-containing heterocyclic compound featuring a thiomorpholinone core substituted with a 3-methoxyphenyl group at the 2-position. Thiomorpholinone derivatives are characterized by a six-membered ring containing one sulfur and one nitrogen atom, with a ketone group at the 3-position.
Properties
CAS No. |
112393-82-5 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)thiomorpholin-3-one |
InChI |
InChI=1S/C11H13NO2S/c1-14-9-4-2-3-8(7-9)10-11(13)12-5-6-15-10/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
InChI Key |
FBRXKRNWZBZCIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=O)NCCS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiomorpholinone vs. Morpholinone/Piperazinone
- Reactivity : Thiomorpholin-3-one exhibits distinct reactivity compared to oxygen-containing morpholin-3-one or nitrogen-rich piperazin-2-one. For instance, thiomorpholin-3-one derivatives undergo nucleophilic substitution reactions with triethyl phosphite, yielding phosphorylated products, a behavior attributed to the electron-withdrawing sulfur atom enhancing ring electrophilicity .
- Solubility: Sulfur in the thiomorpholinone ring may reduce water solubility compared to morpholinone analogs. For example, letermovir—a piperazine derivative with a 3-methoxyphenyl group—is noted for very low aqueous solubility, suggesting that bulkier sulfur-containing cores might exacerbate hydrophobicity .
Substituent Variations
3-Methoxyphenyl Group Positioning
- Biological Activity: The 3-methoxyphenyl group is a common substituent in bioactive compounds. In letermovir, this group contributes to binding affinity in antiviral activity, whereas in methoxmetamine (a cyclohexanone derivative with 3-methoxyphenyl and methylamino groups), it is associated with psychoactive effects. The thiomorpholinone core may alter metabolic stability compared to cyclohexanone or piperazine systems .
- In contrast, the 3-methoxyphenyl group’s electron-donating methoxy moiety may influence redox behavior or intermolecular interactions .
Pharmacologically Active Analogs
- Methoxmetamine (C₁₄H₁₉NO₂): This cyclohexanone derivative shares the 3-methoxyphenyl group but replaces the thiomorpholinone core with a methylamino-substituted cyclohexanone. The structural difference likely impacts receptor selectivity and metabolic pathways, as cyclohexanone derivatives are prone to ketone reduction in vivo .
- Tramadol Impurities: Impurities such as 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol highlight the role of dimethylaminomethyl groups in enhancing blood-brain barrier penetration.
Data Table: Key Attributes of Comparable Compounds
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